molecular formula C11H8N2O5 B12351180 2-Quinolinecarboxylic acid, 1,4-dihydro-6-nitro-4-oxo-, methyl ester

2-Quinolinecarboxylic acid, 1,4-dihydro-6-nitro-4-oxo-, methyl ester

Cat. No.: B12351180
M. Wt: 248.19 g/mol
InChI Key: ZPYMYGREYUIFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester is a chemical compound with the molecular formula C11H8N2O5. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester typically involves the reaction of 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinolone antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound’s quinoline core is essential for its binding to various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 6-nitro-4-oxo-6H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-6H,1H3

InChI Key

ZPYMYGREYUIFBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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